2,22,25-Trideoxyecdysone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

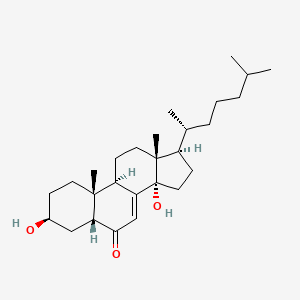

2,22,25-trideoxyecdysone is a 3beta-hydroxy steroid that is 5beta-cholestane containing a double bond between positions 7 and 8, and substituted by an oxo group at position 6 and by hydroxy groups at the 3beta and 14alpha positions. It is a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 6-oxo steroid and an enone. It derives from an ecdysone. It derives from a hydride of a 5beta-cholestane.

Wissenschaftliche Forschungsanwendungen

Ecdysteroid Biosynthesis Studies

Overview

2,22,25-Trideoxyecdysone serves as a precursor in the biosynthesis of ecdysteroids, which are crucial for insect molting and development. Research has demonstrated its conversion into other ecdysteroids such as ecdysone and 20-hydroxyecdysone in various tissues.

Case Study: Silkworm Development

In silkworms (Bombyx mori), this compound is derived from cholesterol and has been shown to be metabolized into active ecdysteroids during embryogenesis. Studies involving microinjection of tritiated this compound into silkworm eggs revealed that it was converted into both free ecdysteroids and conjugates. Notably, 20-hydroxyecdysone was detected in non-diapause eggs but not in diapause eggs, indicating a differential metabolic pathway influenced by developmental stages .

Influence on Insect Physiology

Hormonal Regulation

The compound is integral in regulating physiological processes such as growth and reproduction in insects. Its role in the hormonal regulation of molting has been extensively studied.

Data Table: Conversion Rates of this compound in Various Tissues

| Tissue Type | Conversion Product | Efficiency (%) |

|---|---|---|

| Larval Prothoracic Glands | Ecdysone | 80-90 |

| Larval Epidermis | Ecdysone | 50-60 |

| Malpighian Tubules | C-2 Hydroxylated | 30-40 |

| Midgut | C-22 Hydroxylated | 20-30 |

This table summarizes the efficiency of conversion from this compound to ecdysone across different insect tissues .

Agricultural Applications

Pest Management

Due to its role in insect development, this compound has potential applications in pest management strategies. By disrupting the normal hormonal processes in pests, it can serve as a biopesticide.

Research Findings

Studies have indicated that when applied to pest species such as Spodoptera frugiperda (fall armyworm), this compound interferes with normal molting processes leading to developmental abnormalities. This suggests its utility as a natural insect growth regulator .

Eigenschaften

Molekularformel |

C27H44O3 |

|---|---|

Molekulargewicht |

416.6 g/mol |

IUPAC-Name |

(3S,5R,9R,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O3/c1-17(2)7-6-8-18(3)20-11-14-27(30)22-16-24(29)23-15-19(28)9-12-25(23,4)21(22)10-13-26(20,27)5/h16-21,23,28,30H,6-15H2,1-5H3/t18-,19+,20-,21+,23+,25-,26-,27-/m1/s1 |

InChI-Schlüssel |

FADCOUQPHXGWQS-ZCDXYYCTSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O |

Synonyme |

2,22,25-trideoxyecdysone 3 beta,14 alpha-dihydroxy-5 beta-cholest-7-en-6-one 5 beta-ketodiol (ecdysone) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.